molecular formula C19H22N2O5S B2759979 N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899994-31-1

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2759979
CAS No.: 899994-31-1
M. Wt: 390.45
InChI Key: WZKGJIFKKYBEBI-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-(1,1-dioxothiazinan-2-yl)benzoic acid.

    Coupling Reaction: The two starting materials are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)benzamide: Lacks the thiazinan-2-yl group.

    4-(1,1-dioxothiazinan-2-yl)benzoic acid: Lacks the 2,4-dimethoxyphenyl group.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is unique due to the presence of both the 2,4-dimethoxyphenyl and the 1,1-dioxothiazinan-2-yl groups. This combination of functional groups may confer specific properties and activities that are not observed in similar compounds.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-9-10-17(18(13-16)26-2)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKGJIFKKYBEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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